molecular formula C22H21FN6O3 B11206014 5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11206014
M. Wt: 436.4 g/mol
InChI Key: BDJKAOPQPYJBKT-UHFFFAOYSA-N
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Description

The compound 5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule featuring multiple functional groups, including an oxazole ring, a triazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Oxazole Ring: Starting from a suitable precursor such as 2-ethoxybenzaldehyde, the oxazole ring can be formed through a cyclization reaction with an appropriate amine and a carboxylic acid derivative under acidic or basic conditions.

    Synthesis of the Triazole Ring: The triazole ring is often synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The oxazole and triazole intermediates are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxazole or triazole rings, potentially opening these rings under strong reducing conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Reduced forms of the oxazole or triazole rings.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural complexity. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound’s potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial activities. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The oxazole and triazole rings may play crucial roles in binding to the active sites of proteins, while the amino and carboxamide groups could form additional interactions to stabilize the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The unique combination of functional groups in 5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide provides it with distinct chemical and biological properties. The presence of both an oxazole and a triazole ring, along with the specific substituents, allows for a wide range of interactions with biological targets, potentially leading to unique pharmacological profiles compared to similar compounds.

Properties

Molecular Formula

C22H21FN6O3

Molecular Weight

436.4 g/mol

IUPAC Name

5-amino-1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(3-fluorophenyl)triazole-4-carboxamide

InChI

InChI=1S/C22H21FN6O3/c1-3-31-18-10-5-4-9-16(18)22-26-17(13(2)32-22)12-29-20(24)19(27-28-29)21(30)25-15-8-6-7-14(23)11-15/h4-11H,3,12,24H2,1-2H3,(H,25,30)

InChI Key

BDJKAOPQPYJBKT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)F)N

Origin of Product

United States

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